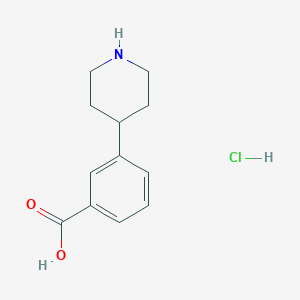
3-(Piperidin-4-yl)benzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-4-yl)benzoic acid hydrochloride is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The empirical formula is C12H16ClNO2 and the molecular weight is 241.71 .
Synthesis Analysis
The synthesis of 3-(Piperidin-4-yl)benzoic acid hydrochloride involves several steps . The process includes substitution reactions with alkyl halides or Mitsunobu reactions with alkyl alcohols to prepare 2-alkoxy-5-substituted benzoates . These substituted esters are then hydrolyzed by sodium hydroxide to afford the corresponding acids .Molecular Structure Analysis
The molecular structure of 3-(Piperidin-4-yl)benzoic acid hydrochloride is represented by the SMILES string O=C(C1=CC(C2CCNCC2)=CC=C1)O.Cl . This indicates that the molecule contains a carboxylic acid functional group .Chemical Reactions Analysis
3-(Piperidin-4-yl)benzoic acid hydrochloride is a reagent type: linker . It is used in the development of PROTACs, where it serves as a semi-flexible linker . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
3-(Piperidin-4-yl)benzoic acid hydrochloride is a powder with a quality level of 100 and an assay of ≥95% . It has a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación
Development of Proteolysis Targeting Chimeras (PROTACs)
“3-(Piperidin-4-yl)benzoic acid hydrochloride” is a 4-aryl piperidine that serves as a semi-flexible linker in the development of PROTACs . PROTACs are a class of drugs that work by inducing the degradation of specific proteins. They have shown promise in the treatment of various diseases, including cancer.
The compound’s role as a linker is crucial in the formation of the ternary complex, which is a three-part structure consisting of the PROTAC molecule, the target protein, and the E3 ubiquitin ligase. The formation of this complex leads to the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome.
Incorporating rigidity into the linker region of bifunctional protein degraders like PROTACs can impact the 3D orientation of the degrader and thus ternary complex formation. This optimization can enhance the drug-like properties of these molecules .
Mecanismo De Acción
Target of Action
The primary target of 3-(Piperidin-4-yl)benzoic acid hydrochloride is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . This compound acts as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are used for targeted protein degradation .
Mode of Action
3-(Piperidin-4-yl)benzoic acid hydrochloride interacts with its target, GlyT1, by inhibiting its activity . This inhibition increases the levels of glycine in the synaptic cleft, promoting the activation of the N-methyl-D-aspartate (NMDA) receptor . The compound’s role as a semi-flexible linker in PROTACs impacts the 3D orientation of the degrader, influencing ternary complex formation and optimization of drug-like properties .
Biochemical Pathways
The biochemical pathway affected by 3-(Piperidin-4-yl)benzoic acid hydrochloride involves the regulation of glycine concentrations in the synaptic cleft . By inhibiting GlyT1, the compound increases glycine levels, which in turn activates the NMDA receptor . This activation is believed to play a critical role in the pathophysiology of schizophrenia and may be associated with the development of negative symptoms and cognitive deficits in the illness .
Pharmacokinetics
It is known that the compound is used in the development of protacs , which are designed to have good bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of 3-(Piperidin-4-yl)benzoic acid hydrochloride’s action involve the inhibition of GlyT1 and the subsequent increase in glycine levels in the synaptic cleft . This leads to the activation of the NMDA receptor, which is believed to improve the negative symptoms and cognitive impairments associated with schizophrenia .
Action Environment
It is known that the compound is stored at a temperature of 2-8°c , suggesting that temperature could be a factor influencing its stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-piperidin-4-ylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISJNYKHUINTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709201.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2709203.png)
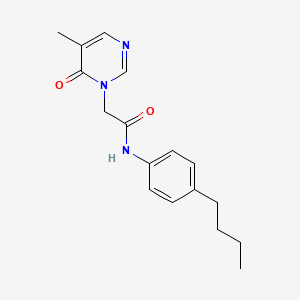

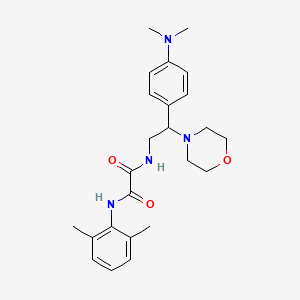
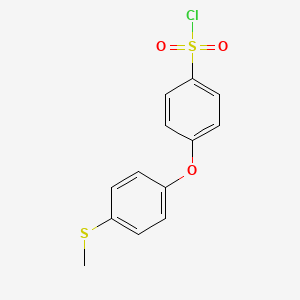
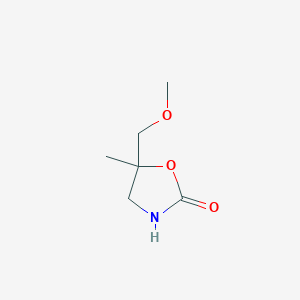
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)
![3-(tert-butyl)-7-ethyl-1-isopropyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2709214.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2709215.png)


![1-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2709223.png)